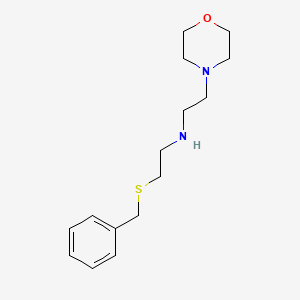![molecular formula C20H28NPS B6315085 2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine CAS No. 1883429-96-6](/img/structure/B6315085.png)
2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine, or 2-DDPE, is an organic compound belonging to the class of phosphine derivatives. It is a colorless liquid with a pungent odor. 2-DDPE has a wide range of applications in the fields of medicine, chemistry, and biology. It is used in the synthesis of various organic compounds, as a catalyst in the pharmaceutical industry, and as a ligand in the coordination of metal ions.
Mécanisme D'action
2-DDPE acts as a ligand in the coordination of metal ions. The coordination of the metal ion is facilitated by the presence of the two phosphorus atoms in the molecule, which form a five-membered ring with the metal ion. This coordination increases the reactivity of the metal ion, allowing it to catalyze various organic reactions.
Biochemical and Physiological Effects
2-DDPE has no known biochemical or physiological effects. It is not metabolized in the body and is not known to be toxic.
Avantages Et Limitations Des Expériences En Laboratoire
2-DDPE has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Its low toxicity and lack of metabolic activity make it an ideal ligand for the coordination of metal ions. However, it has some limitations. Its solubility in organic solvents is limited, and it can be difficult to remove from the reaction mixture.
Orientations Futures
There are several potential future directions for research involving 2-DDPE. One possible application is in the synthesis of new metal complexes for use in catalysis. Another potential application is in the synthesis of new pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, 2-DDPE could be used in the development of new materials, such as polymers and nanomaterials, for use in a variety of applications. Finally, 2-DDPE could be used to develop new sensors and analytical techniques for use in biotechnology.
Méthodes De Synthèse
2-DDPE can be synthesized in a two-step process. The first step involves the reaction of 1,1-dimethylethylthioethanamine with diphenylphosphine in an aqueous solution of sodium hydroxide. The second step involves the reaction of the resulting intermediate with ethylene oxide in the presence of sodium hydroxide. The product is then purified by recrystallization from aqueous ethanol.
Applications De Recherche Scientifique
2-DDPE is widely used in scientific research. It has been used as a ligand in the coordination of metal ions, such as palladium, platinum, and rhodium, to form complexes. These complexes have been studied for their potential use in catalysis, as well as for their potential applications in the fields of medicine and biology. 2-DDPE has also been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and aldehydes.
Propriétés
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-diphenylphosphanylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28NPS/c1-20(2,3)23-17-15-21-14-16-22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,21H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQJHONTSNZNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28NPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butylthio)-N-(2-(diphenylphosphanyl)ethyl)ethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

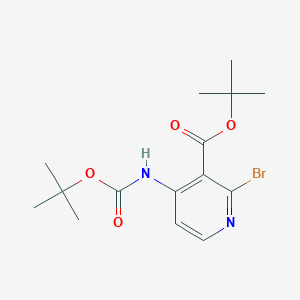
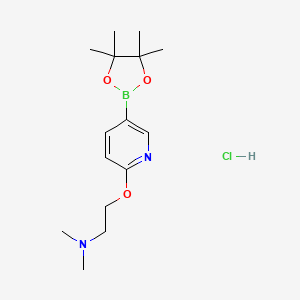
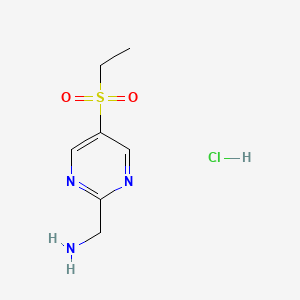

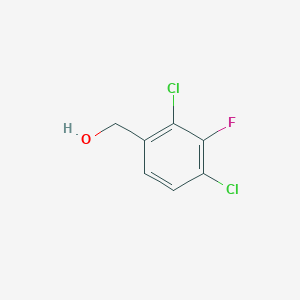

![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)

![N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315072.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)
![N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315086.png)
